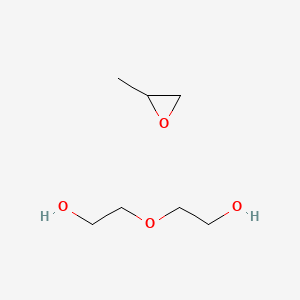![molecular formula C9H7ClO2S B593135 S-[4-(Chlorocarbonyl)phenyl] ethanethioate CAS No. 129018-26-4](/img/structure/B593135.png)
S-[4-(Chlorocarbonyl)phenyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[4-(Chlorocarbonyl)phenyl] ethanethioate: is a chemical compound with the molecular formula C9H7ClO2S It is known for its unique structure, which includes a chlorocarbonyl group attached to a phenyl ring and an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Chlorocarbonyl)phenyl] ethanethioate typically involves the reaction of 4-chlorobenzoyl chloride with ethanethiol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+ethanethiol→S-(4-(chlorocarbonyl)phenyl) ethanethioate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: S-[4-(Chlorocarbonyl)phenyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl ethanethioates.
Scientific Research Applications
Chemistry: S-[4-(Chlorocarbonyl)phenyl] ethanethioate is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[4-(Chlorocarbonyl)phenyl] ethanethioate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethanethioate moiety may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- S-[4-(Chlorocarbonyl)phenyl] ethanethioate
- S-(4-(bromocarbonyl)phenyl) ethanethioate
- S-(4-(fluorocarbonyl)phenyl) ethanethioate
Comparison: this compound is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its bromine or fluorine analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
CAS No. |
129018-26-4 |
|---|---|
Molecular Formula |
C9H7ClO2S |
Molecular Weight |
214.663 |
IUPAC Name |
S-(4-carbonochloridoylphenyl) ethanethioate |
InChI |
InChI=1S/C9H7ClO2S/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h2-5H,1H3 |
InChI Key |
LZIMZHBYBYQWJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=CC=C(C=C1)C(=O)Cl |
Synonyms |
Ethanethioic acid, S-[4-(chlorocarbonyl)phenyl] ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




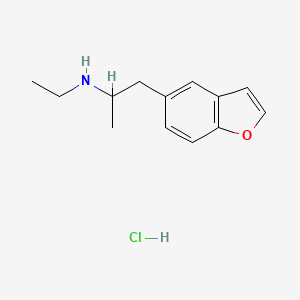
![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride](/img/structure/B593056.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)
![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

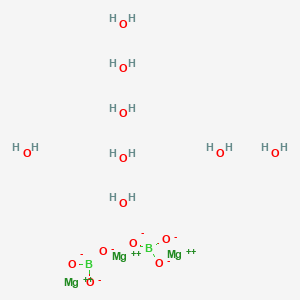
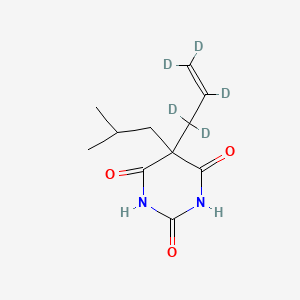
![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)

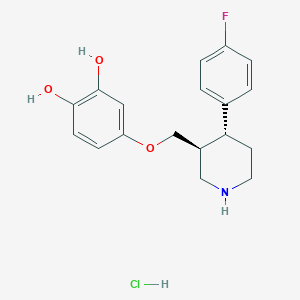
![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)
